molecular formula C10H14BrNO B12968115 (R)-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol

(R)-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol

Cat. No.: B12968115
M. Wt: 244.13 g/mol
InChI Key: UPJMJGDHZXRQDK-JTQLQIEISA-N
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Description

®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol is an organic compound with a complex structure that includes a bromine atom, a methyl group, and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol typically involves the reaction of 3-bromo-4-methylbenzaldehyde with methylamine, followed by reduction. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The primary product is the corresponding amine.

    Substitution: The major product is typically a methoxy-substituted derivative.

Scientific Research Applications

®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(3-Bromo-4-methylphenyl)ethanamine
  • 3-Bromo-4-methylacetophenone

Uniqueness

®-2-(3-Bromo-4-methylphenyl)-2-(methylamino)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of selectivity and potency in various applications.

Properties

Molecular Formula

C10H14BrNO

Molecular Weight

244.13 g/mol

IUPAC Name

(2R)-2-(3-bromo-4-methylphenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C10H14BrNO/c1-7-3-4-8(5-9(7)11)10(6-13)12-2/h3-5,10,12-13H,6H2,1-2H3/t10-/m0/s1

InChI Key

UPJMJGDHZXRQDK-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](CO)NC)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(CO)NC)Br

Origin of Product

United States

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